molecular formula C30H32ClNO6S B1514389 N-Acetyl-di-O-acetyl KRP-203 CAS No. 951238-25-8

N-Acetyl-di-O-acetyl KRP-203

Cat. No. B1514389
CAS RN: 951238-25-8
M. Wt: 570.1 g/mol
InChI Key: MTDPJCGQFNTZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-di-O-acetyl KRP-203” is a compound that is predominantly expressed on immune cells and endothelial cells . It is known to bind and activate the N-Acetyl-di-O-acetyl KRP-203 receptor . The activation of this receptor initiates internalization and degradation processes, which curb the responsiveness of immune cells to S1P gradients .


Molecular Structure Analysis

“N-Acetyl-di-O-acetyl KRP-203” has a complex molecular structure. It contains a total of 73 bonds, including 41 non-H bonds, 21 multiple bonds, 15 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also includes 3 six-membered rings, 2 aliphatic esters, 1 aliphatic secondary amide, 1 aromatic ether, and 1 sulfide .

Mechanism of Action

The mechanism of action of “N-Acetyl-di-O-acetyl KRP-203” is mediated through its binding and activation of the N-Acetyl-di-O-acetyl KRP-203 receptor, which is predominantly expressed on immune cells and endothelial cells . The subsequent receptor activation initiates internalization and degradation processes, thereby curbing the responsiveness of immune cells to S1P gradients .

Safety and Hazards

According to the safety data sheet, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

A study has shown that “N-Acetyl-di-O-acetyl KRP-203” significantly prolonged skin and heart allograft survival and significantly attenuated chronic rejection and bradycardia as an adverse effect . Therefore, “N-Acetyl-di-O-acetyl KRP-203” offers considerable potential as a novel therapeutic immunosuppressant in patients with organ transplantation .

properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClNO6S/c1-21(33)32-30(19-37-22(2)34,20-38-23(3)35)15-14-25-12-13-28(17-29(25)31)39-27-11-7-10-26(16-27)36-18-24-8-5-4-6-9-24/h4-13,16-17H,14-15,18-20H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDPJCGQFNTZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746921
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-di-O-acetyl KRP-203

CAS RN

951238-25-8
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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